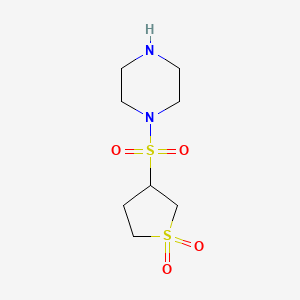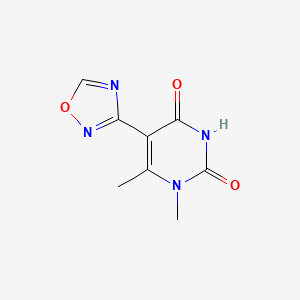![molecular formula C9H10N4O B13218263 1-[6-(4H-1,2,4-Triazol-4-yl)pyridin-3-yl]ethan-1-ol](/img/structure/B13218263.png)
1-[6-(4H-1,2,4-Triazol-4-yl)pyridin-3-yl]ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[6-(4H-1,2,4-Triazol-4-yl)pyridin-3-yl]ethan-1-ol is a compound that features a triazole ring fused to a pyridine ring, with an ethanol group attached to the pyridine. This structure is significant due to the presence of the triazole ring, which is known for its stability and ability to participate in various chemical reactions. Compounds containing triazole rings are often explored for their potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(4H-1,2,4-Triazol-4-yl)pyridin-3-yl]ethan-1-ol typically involves the formation of the triazole ring followed by its attachment to the pyridine ring. One common method is the “click” reaction, which involves the cycloaddition of azides and alkynes to form the triazole ring . This reaction is often carried out under mild conditions using copper(I) catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale “click” chemistry processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity, making the process suitable for large-scale manufacturing.
Analyse Des Réactions Chimiques
Types of Reactions
1-[6-(4H-1,2,4-Triazol-4-yl)pyridin-3-yl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to form different derivatives.
Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenating agents or other electrophiles can be used to introduce new functional groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the triazole ring.
Applications De Recherche Scientifique
1-[6-(4H-1,2,4-Triazol-4-yl)pyridin-3-yl]ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Explored for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials, such as polymers and coordination complexes.
Mécanisme D'action
The mechanism of action of 1-[6-(4H-1,2,4-Triazol-4-yl)pyridin-3-yl]ethan-1-ol involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1H-1,2,4-Triazol-1-yl)benzoic acid: Known for its anticancer properties.
2,6-bis(1,2,3-triazol-4-yl)pyridine: Used in coordination chemistry and materials science.
1,2,4-Triazole derivatives: Explored for their broad range of biological activities.
Uniqueness
1-[6-(4H-1,2,4-Triazol-4-yl)pyridin-3-yl]ethan-1-ol is unique due to its specific combination of a triazole ring and a pyridine ring with an ethanol group
Propriétés
Formule moléculaire |
C9H10N4O |
|---|---|
Poids moléculaire |
190.20 g/mol |
Nom IUPAC |
1-[6-(1,2,4-triazol-4-yl)pyridin-3-yl]ethanol |
InChI |
InChI=1S/C9H10N4O/c1-7(14)8-2-3-9(10-4-8)13-5-11-12-6-13/h2-7,14H,1H3 |
Clé InChI |
JUKQHZOLQDWERB-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CN=C(C=C1)N2C=NN=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyloxan-4-ol](/img/structure/B13218221.png)

![Ethyl 2-[2-(4-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13218240.png)







